molecular formula C14H23N B14593403 1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine CAS No. 61187-77-7

1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine

Cat. No.: B14593403
CAS No.: 61187-77-7
M. Wt: 205.34 g/mol
InChI Key: GLPFASUIJANIOB-UHFFFAOYSA-N
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Description

1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with a methyl group and a prop-1-en-2-yl group, as well as a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine typically involves multiple steps One common method starts with the preparation of the cyclohexene ring, which can be achieved through the cyclization of appropriate precursorsThe final step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction involving an appropriate amine precursor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce saturated hydrocarbons. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine involves its interaction with specific molecular targets and pathways. For example, in the context of its antiparkinsonian activity, the compound may interact with dopamine receptors and modulate neurotransmitter levels in the brain. This interaction can lead to improved motor function and reduced symptoms of Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential therapeutic applications .

Properties

CAS No.

61187-77-7

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

1-(6-methyl-3-prop-1-en-2-ylcyclohexen-1-yl)pyrrolidine

InChI

InChI=1S/C14H23N/c1-11(2)13-7-6-12(3)14(10-13)15-8-4-5-9-15/h10,12-13H,1,4-9H2,2-3H3

InChI Key

GLPFASUIJANIOB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C=C1N2CCCC2)C(=C)C

Origin of Product

United States

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